Heparin-derived tetrasaccharide

Vue d'ensemble

Description

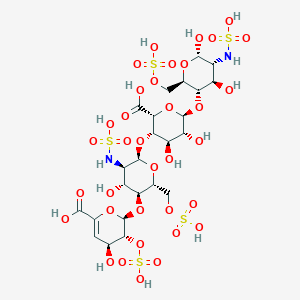

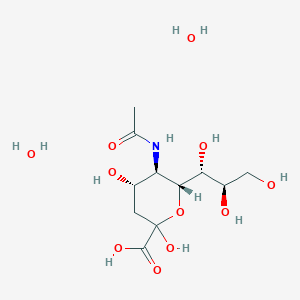

Heparin-derived tetrasaccharide is a fragment of heparin, a naturally occurring polysaccharide that is widely used as an anticoagulant drug . Heparin is composed of repeating 1,4-linked disaccharide units of GlcA or α- l -iduronate (IdoA) and d -glucosamine (GlcN) . The enzymic depolymerization of porcine mucosal heparin results in a mixture of di-, tetra-, hexa- and higher oligo-saccharides .

Synthesis Analysis

An efficient two-cycle [4+4+4] tetrasaccharide-iteration-based approach has been reported for the rapid chemical synthesis of a structurally defined heparin-related dodecasaccharide . This approach also incorporates a latent aldehyde tag, unmasked in the final step of chemical synthesis, providing a generic end group for labelling/conjugation .

Molecular Structure Analysis

The structure of heparin was examined by characterizing a disaccharide and five of the more than a dozen tetrasaccharide components obtained by its depolymerization with flavobacterial heparinase .

Chemical Reactions Analysis

The enzymic depolymerization of porcine mucosal heparin results in a mixture of di-, tetra-, hexa- and higher oligo-saccharides .

Physical And Chemical Properties Analysis

Heparin-derived tetrasaccharide has a molecular weight of 1074.9 g/mol . Its molecular formula is C24H38N2O35S5 .

Applications De Recherche Scientifique

Anticoagulant Therapy

Heparin-derived tetrasaccharides are pivotal in the development of direct thrombin inhibitors (DTIs). These inhibitors selectively bind to the active site of thrombin, inhibiting its activity, which is crucial for blood coagulation. They are significant in the clinical treatment of thrombus diseases due to their strong action and high specificity .

Structural Biology

The molecular shape of heparin is essential for its biological function. Studies using residual dipolar coupling (RDC) techniques have confirmed that the flexibility of the iduronic acid in heparin-derived tetrasaccharides has a limited effect on the overall molecular shape of heparin. This insight is valuable for understanding the conformational behavior of glycosaminoglycans in various biological processes .

Biomaterials Development

Heparin and its derivatives, including tetrasaccharides, are explored as functional biomolecules or biomaterials. They are used in various therapeutic applications beyond anticoagulation, such as treating different diseases, due to their interaction with proteins and cells .

Drug Design and Synthesis

The design and synthesis of small molecule inhibitors derived from heparin tetrasaccharides are an active area of research. These molecules are designed to mimic the natural anticoagulant properties of heparin, aiming to create more effective and safer anticoagulant drugs .

Glycosaminoglycan (GAG) Research

Heparin-derived tetrasaccharides are used to study the structure and function of GAGs. Understanding the interaction between GAGs and proteins is crucial for deciphering their role in regulating physiological processes .

NMR Spectroscopy Applications

Characterization of heparin-derived tetrasaccharides using NMR spectroscopy is a key application in structural analysis. This technique provides detailed information about the sulfation patterns and conformational dynamics of these molecules, which is essential for understanding their biological activities .

Mécanisme D'action

Target of Action

The primary target of the Heparin-derived tetrasaccharide is a serine protease inhibitor known as antithrombin III . Antithrombin III plays a crucial role in the regulation of blood coagulation by inhibiting thrombin and other proteases involved in blood clotting .

Mode of Action

The Heparin-derived tetrasaccharide interacts with antithrombin III, enhancing its ability to inactivate blood coagulation serine proteases, including thrombin (factor IIa) and factor Xa . This interaction is primarily responsible for the anticoagulant activity of Heparin .

Biochemical Pathways

The interaction between the Heparin-derived tetrasaccharide and antithrombin III accelerates the inactivation of thrombin and factor Xa, thereby inhibiting the coagulation cascade . This prevents the conversion of fibrinogen to fibrin, ultimately preventing the formation of blood clots .

Pharmacokinetics

It is known that heparin and its derivatives have improved absorption and bioavailability compared to unfractionated heparin . They are also removed less quickly from the body’s circulation .

Result of Action

The primary molecular effect of the Heparin-derived tetrasaccharide’s action is the enhanced ability of antithrombin III to inactivate blood coagulation serine proteases . This results in an overall anticoagulant effect, preventing the formation of blood clots . On a cellular level, this can prevent the aggregation of platelets and the formation of thrombi .

Orientations Futures

There is ongoing research into the synthesis of large heparan sulfate (HS) oligosaccharide libraries displaying comprehensive arrays of sulfation patterns . These diverse structures provide an unprecedented view into the sulfation code of GAGs and identify sequences for modulating the activities of important growth factors and chemokines . There is also interest in creating “designer” heparins and heparan-sulfates with various biochemical and physiological properties .

Propriétés

IUPAC Name |

(2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O35S5/c27-4-1-5(19(32)33)55-24(14(4)61-66(49,50)51)58-16-7(3-53-65(46,47)48)56-22(9(11(16)29)26-63(40,41)42)59-17-12(30)13(31)23(60-18(17)20(34)35)57-15-6(2-52-64(43,44)45)54-21(36)8(10(15)28)25-62(37,38)39/h1,4,6-18,21-31,36H,2-3H2,(H,32,33)(H,34,35)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t4-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,21-,22+,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSOBXZFMHJWGX-UQSIALEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1O)OS(=O)(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(OC(C(C4O)NS(=O)(=O)O)O)COS(=O)(=O)O)O)O)COS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)O[C@H]3[C@@H]([C@H]([C@@H](O[C@H]3C(=O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)NS(=O)(=O)O)O)COS(=O)(=O)O)O)O)COS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2O35S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heparin-derived tetrasaccharide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

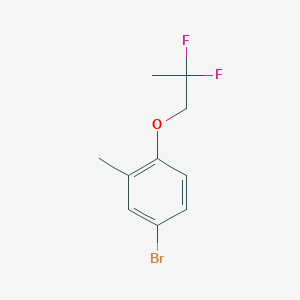

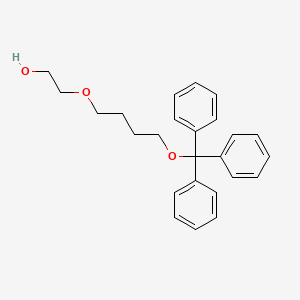

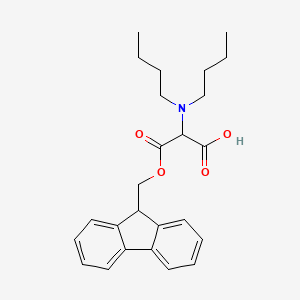

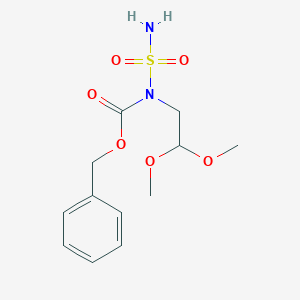

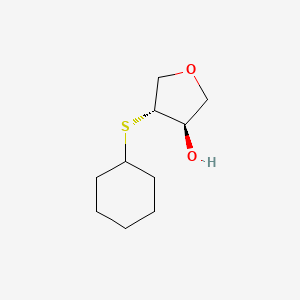

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Hydroxyamino)methyl]cyclobutan-1-ol](/img/structure/B1485778.png)

![1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485779.png)

![1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485780.png)

![2-Hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1485782.png)

![4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1485786.png)

![4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485795.png)

![(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485797.png)

![2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline](/img/structure/B1485798.png)